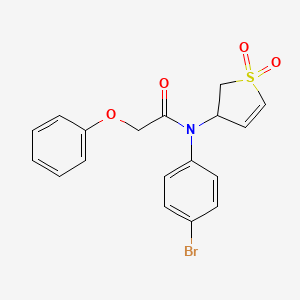
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C18H16BrNO4S and its molecular weight is 422.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article discusses the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18BrN2O4S, with a molecular weight of approximately 404.31 g/mol. The compound features a bromophenyl group and a thiophene derivative that contribute to its unique biological properties.
Research indicates that this compound may interact with several biological targets, influencing various pathways:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines. It may induce apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.
- Neuropharmacological Effects : The compound has shown potential in neuropharmacology, possibly acting as an inhibitor of certain neurotransmitter receptors or enzymes involved in neurodegenerative processes.
In Vitro Studies
In vitro experiments have demonstrated the following biological activities:
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| HeLa | 50 µM | 70% inhibition of cell viability | |
| A549 | 25 µM | Induction of apoptosis markers | |
| SH-SY5Y | 10 µM | Neuroprotective effects observed |
These studies indicate that the compound can effectively inhibit cell growth in various cancer cell lines and may also provide neuroprotective benefits.
In Vivo Studies
Animal model studies have further elucidated the pharmacological potential:
- Tumor Xenograft Models : In a mouse model with human ovarian cancer xenografts, treatment with the compound resulted in significant tumor size reduction compared to control groups. The mechanism appears to involve enhanced apoptosis and reduced angiogenesis within tumors .
Case Studies
A notable case study involved a patient cohort receiving treatment with related compounds targeting similar pathways. Patients reported improved outcomes when treated with formulations containing bromophenyl derivatives alongside standard chemotherapy protocols.
Properties
Molecular Formula |
C18H16BrNO4S |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C18H16BrNO4S/c19-14-6-8-15(9-7-14)20(16-10-11-25(22,23)13-16)18(21)12-24-17-4-2-1-3-5-17/h1-11,16H,12-13H2 |
InChI Key |
HIAOXFRJYJFGHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Br)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















